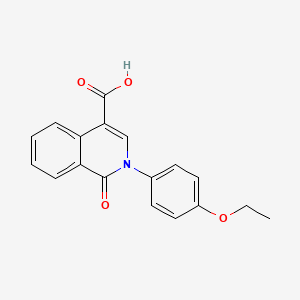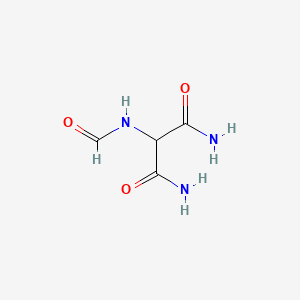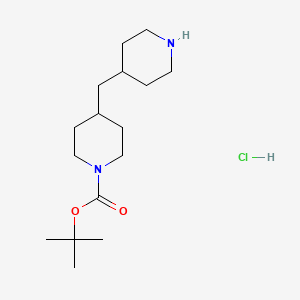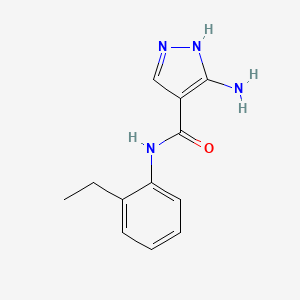
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a dihydroisoquinoline ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and an appropriate isoquinoline derivative.
Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and the isoquinoline derivative in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the dihydroisoquinoline ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the isoquinoline ring.
2-(4-Ethoxyphenyl)acetic acid: Similar structure but with different functional groups.
Uniqueness
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of both the ethoxyphenyl group and the dihydroisoquinoline ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-2-23-13-9-7-12(8-10-13)19-11-16(18(21)22)14-5-3-4-6-15(14)17(19)20/h3-11H,2H2,1H3,(H,21,22) |
InChIキー |
BFGVOSNAMFKVTR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)
![N-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501524.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B12501528.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12501542.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
![2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12501549.png)


![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)

